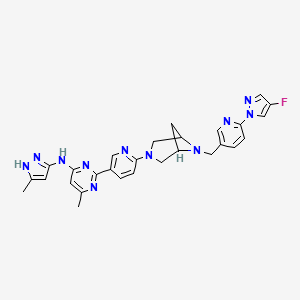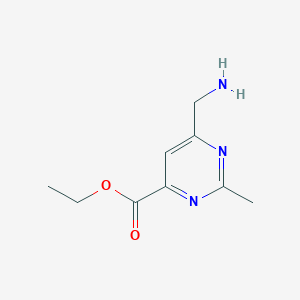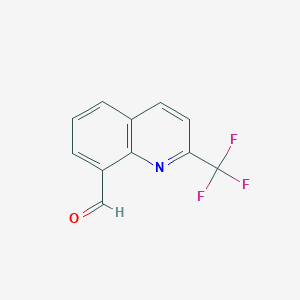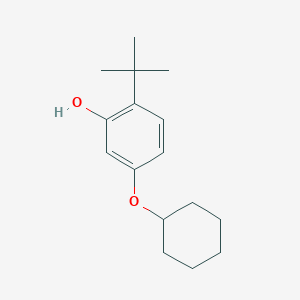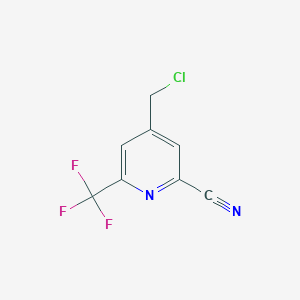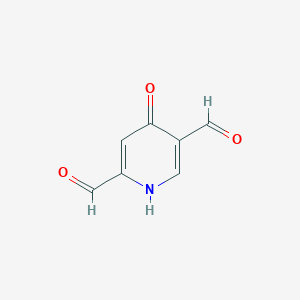
4-Hydroxypyridine-2,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypyridine-2,5-dicarbaldehyde is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with hydroxyl and aldehyde groups at the 4th and 2nd, 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyridine-2,5-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 4-hydroxypyridine derivatives. For instance, the oxidation of 4-hydroxypyridine using reagents like manganese dioxide can yield the desired dicarbaldehyde compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids to facilitate nucleophilic attack.
Major Products Formed:
Oxidation: 4-Hydroxypyridine-2,5-dicarboxylic acid.
Reduction: 4-Hydroxypyridine-2,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxypyridine-2,5-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquid crystals.
Mechanism of Action
The mechanism of action of 4-Hydroxypyridine-2,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity is harnessed in medicinal chemistry to design drugs that can modulate biological pathways.
Comparison with Similar Compounds
- Picolinaldehyde (2-formylpyridine)
- Nicotinaldehyde (3-formylpyridine)
- Isonicotinaldehyde (4-formylpyridine)
Comparison: 4-Hydroxypyridine-2,5-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. In contrast, other pyridinecarboxaldehydes like picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde have only one formyl group, limiting their reactivity and application scope .
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
4-oxo-1H-pyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-2-8-6(4-10)1-7(5)11/h1-4H,(H,8,11) |
InChI Key |
FJPPGOXTHQFVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


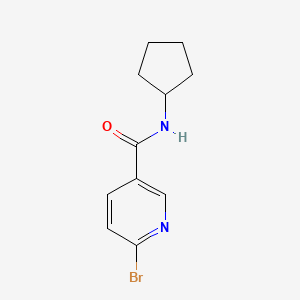
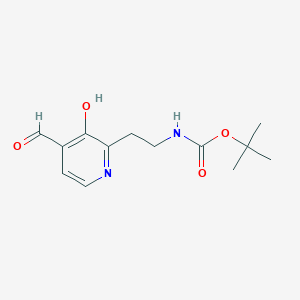
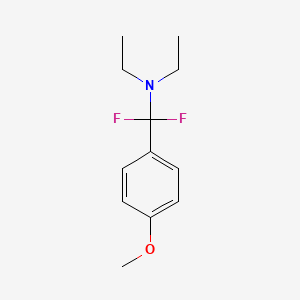
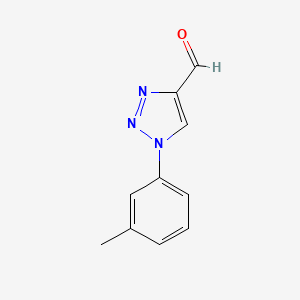
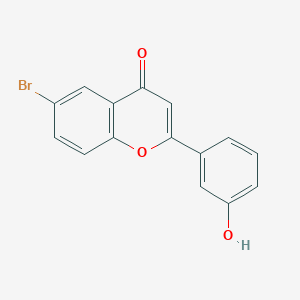
![3-(3-Fluoropropyl)-2-phenylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14856826.png)

![2-[(3,4-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14856831.png)

